molecular formula C18H22N4O3 B6969245 benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate

benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate

Cat. No.: B6969245
M. Wt: 342.4 g/mol
InChI Key: NITXNBOOEMFIFV-UHFFFAOYSA-N
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Description

Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. One common approach is to first synthesize the 1-methylpyrazole-4-yl derivative through a cyclization reaction involving hydrazine and an appropriate diketone. The azetidine ring can be introduced via a nucleophilic substitution reaction using an azetidine precursor. Finally, the carbamate group is added through a reaction with benzyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives of the propanoyl moiety.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the carbamate group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine
  • 1-methylpyrazole-4-boronic acid pinacol ester
  • 5-amino-pyrazoles

Uniqueness

Benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate is unique due to the presence of both the azetidine and carbamate groups, which are less common in similar compounds. This structural uniqueness can lead to distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

benzyl N-[1-[3-(1-methylpyrazol-4-yl)propanoyl]azetidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-21-10-15(9-19-21)7-8-17(23)22-11-16(12-22)20-18(24)25-13-14-5-3-2-4-6-14/h2-6,9-10,16H,7-8,11-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NITXNBOOEMFIFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N2CC(C2)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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